(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride
CAS No.: 873893-95-9
VCID: VC3736896
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine compound with significant applications in medicinal chemistry and organic synthesis. Its chemical formula is C₁₀H₁₆ClNO, and it has a molecular weight of 201.69 g/mol . The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propan-1-amine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications. Synthesis of (S)-1-(2-Methoxyphenyl)propan-1-amine HydrochlorideThe synthesis of this compound typically involves a reductive amination reaction. Here is a general overview of the synthetic route:
In industrial settings, large-scale reductive amination using continuous flow reactors can enhance reaction efficiency and yield. Crystallization techniques are employed to obtain the pure hydrochloride salt. Table: Chemical Reactions and Products
Biological and Therapeutic Applications(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride has been explored for its therapeutic potential in treating neurological disorders. It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, modulating signaling pathways related to neurotransmission. Recent studies have highlighted its effects on anxiety, suggesting potential applications in the treatment of anxiety disorders. Table: Biological Activities and Potential Therapeutic Applications
Comparison with Similar CompoundsThe compound's unique stereochemistry results in distinct biological activities compared to its enantiomer or other structurally related compounds. For example, the enantiomer (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride may exhibit different biological properties due to its opposite stereochemistry. Table: Comparison with Similar Compounds
|
|||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 873893-95-9 | |||||||||||||||||||||||||||
Product Name | (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride | |||||||||||||||||||||||||||
Molecular Formula | C10H16ClNO | |||||||||||||||||||||||||||
Molecular Weight | 201.69 g/mol | |||||||||||||||||||||||||||
IUPAC Name | (1S)-1-(2-methoxyphenyl)propan-1-amine;hydrochloride | |||||||||||||||||||||||||||
Standard InChI | InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H/t9-;/m0./s1 | |||||||||||||||||||||||||||
Standard InChIKey | XPWHPGHAPKCHQY-FVGYRXGTSA-N | |||||||||||||||||||||||||||
Isomeric SMILES | CC[C@@H](C1=CC=CC=C1OC)N.Cl | |||||||||||||||||||||||||||
SMILES | CCC(C1=CC=CC=C1OC)N.Cl | |||||||||||||||||||||||||||
Canonical SMILES | CCC(C1=CC=CC=C1OC)N.Cl | |||||||||||||||||||||||||||
PubChem Compound | 11586468 | |||||||||||||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume